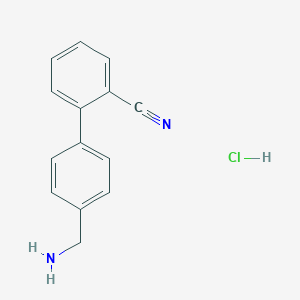
Hemibrevetoxin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioguanine is a purine analogue antineoplastic agent primarily used in the treatment of acute nonlymphocytic leukemias. It is a 6-thiopurine analogue of the naturally occurring purine bases hypoxanthine and guanine. Thioguanine was first synthesized and entered into clinical trials more than 30 years ago .
Preparation Methods
Thioguanine can be synthesized using various methods. One common method involves using 2,9-diacetyl guanine or 2-acetyl guanine as the starting raw material. The reaction involves sulfidizing these compounds with phosphorus pentasulfide in a pyridine solution, with a slight catalyst. This method is known for its mild reaction conditions, simple operation, and high yield of up to 75 percent .
Chemical Reactions Analysis
Thioguanine undergoes several types of chemical reactions, including:
Oxidation: Thioguanine can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Thioguanine can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Thioguanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine analogues and their reactions.
Biology: Thioguanine is used in studies of DNA and RNA synthesis and metabolism.
Medicine: It is used in the treatment of various forms of leukemia, including acute myeloid leukemia, acute lymphocytic leukemia, and chronic myeloid leukemia. .
Industry: Thioguanine is used in the pharmaceutical industry for the production of antineoplastic agents.
Mechanism of Action
Thioguanine exerts its effects by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. This incorporation into DNA and RNA results in the blockage of synthesis and metabolism of purine nucleotides, thereby inhibiting cell division and growth .
Comparison with Similar Compounds
Thioguanine is part of the thiopurine family, which includes similar compounds such as:
Azathioprine: A prodrug of 6-mercaptopurine, used in the treatment of autoimmune diseases and organ transplantation.
Mercaptopurine: Used in the treatment of leukemia and inflammatory bowel disease. Thioguanine is unique in its higher efficacy and faster action compared to other thiopurines and immunosuppressants
Properties
CAS No. |
122271-91-4 |
|---|---|
Molecular Formula |
C28H42O7 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[(1S,3R,6S,7R,9S,12R,14S,15S,17R,19R)-7-[(3Z)-hexa-3,5-dienyl]-6,15-dihydroxy-6,12-dimethyl-2,8,13,18-tetraoxatetracyclo[10.8.0.03,9.014,19]icosan-17-yl]methyl]prop-2-enal |
InChI |
InChI=1S/C28H42O7/c1-5-6-7-8-9-24-27(3,31)12-10-21-22(33-24)11-13-28(4)25(34-21)16-23-26(35-28)20(30)15-19(32-23)14-18(2)17-29/h5-7,17,19-26,30-31H,1-2,8-16H2,3-4H3/b7-6-/t19-,20+,21-,22+,23-,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
HINDCSLBLBWIIV-HWFPZXRZSA-N |
SMILES |
CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@H](CC[C@]([C@H](O3)CC/C=C\C=C)(C)O)O[C@H]1C[C@@H]4[C@@H](O2)[C@H](C[C@H](O4)CC(=C)C=O)O |
Canonical SMILES |
CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O |
Synonyms |
hemibrevetoxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


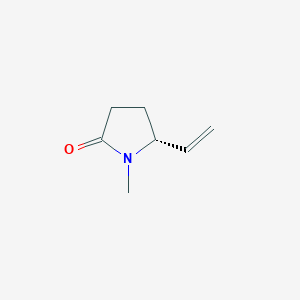
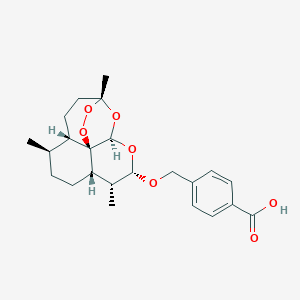
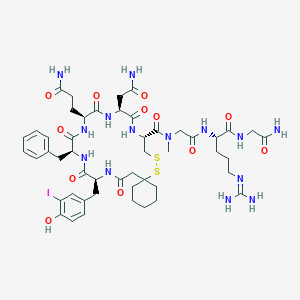
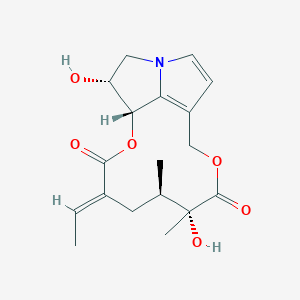
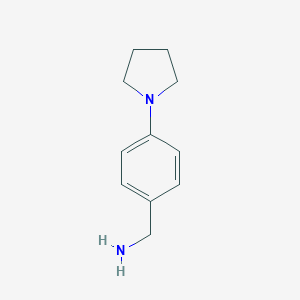
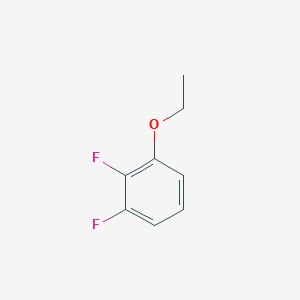

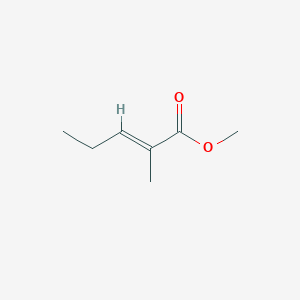
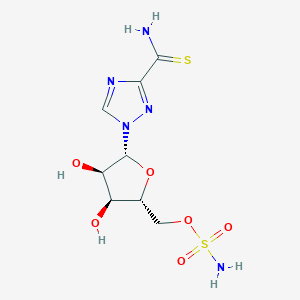
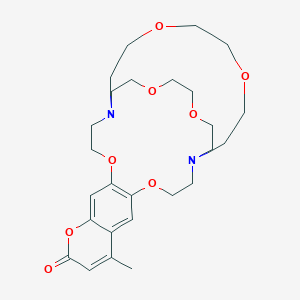
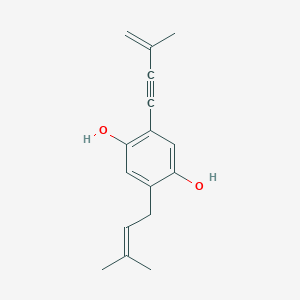
![(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B55328.png)
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
